molecular formula C11H8ClN3 B12111834 3-Quinolinecarbonitrile, 6-chloro-4-(methylamino)- CAS No. 1247655-25-9

3-Quinolinecarbonitrile, 6-chloro-4-(methylamino)-

Cat. No.: B12111834
CAS No.: 1247655-25-9
M. Wt: 217.65 g/mol
InChI Key: MZDSJPNQEIJYIZ-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 6-chloro-4-(methylamino)- is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 6-chloro-4-(methylamino)- typically involves the reaction of 6-chloro-4-(methylamino)quinoline with cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6-chloro-4-(methylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like DMF or DMSO.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Quinolinecarbonitrile, 6-chloro-4-(methylamino)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6-chloro-4-(methylamino)- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    3-Quinolinecarbonitrile: A simpler derivative without the chloro and methylamino groups.

    4-Chloro-3-quinolinecarbonitrile: Similar structure but with the chloro group at a different position.

    6-Chloro-4-(methylamino)quinoline: Lacks the nitrile group.

Uniqueness

3-Quinolinecarbonitrile, 6-chloro-4-(methylamino)- is unique due to the presence of both the chloro and methylamino groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1247655-25-9

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

6-chloro-4-(methylamino)quinoline-3-carbonitrile

InChI

InChI=1S/C11H8ClN3/c1-14-11-7(5-13)6-15-10-3-2-8(12)4-9(10)11/h2-4,6H,1H3,(H,14,15)

InChI Key

MZDSJPNQEIJYIZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=CC2=NC=C1C#N)Cl

Origin of Product

United States

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